molecular formula C16H21NO2 B8116608 Benzyl oct-7-yn-1-ylcarbamate

Benzyl oct-7-yn-1-ylcarbamate

Cat. No.: B8116608
M. Wt: 259.34 g/mol
InChI Key: PTBRMVRSBYDXRW-UHFFFAOYSA-N
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Description

Benzyl oct-7-yn-1-ylcarbamate is an organic compound with the molecular formula C16H21NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and an oct-7-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl oct-7-yn-1-ylcarbamate can be synthesized through the reaction of benzyl chloroformate with oct-7-yn-1-amine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2OCOCl+H2NCH2(CH2)5CCHC6H5CH2OCONHCH2(CH2)5CCH+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{H}_2\text{NCH}_2(\text{CH}_2)_5\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHCH}_2(\text{CH}_2)_5\text{C}\equiv\text{CH} + \text{HCl} C6​H5​CH2​OCOCl+H2​NCH2​(CH2​)5​C≡CH→C6​H5​CH2​OCONHCH2​(CH2​)5​C≡CH+HCl

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation reactions, typically with a palladium catalyst (Pd-C) under hydrogen gas (H2).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Benzyl oct-7-yn-1-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl oct-7-yn-1-ylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the oct-7-yn-1-yl group.

    Oct-7-yn-1-yl carbamate: Similar structure but lacks the benzyl group.

    N-benzyl-N-methyl carbamate: Contains a methyl group instead of the oct-7-yn-1-yl group.

Uniqueness: Benzyl oct-7-yn-1-ylcarbamate is unique due to the presence of both the benzyl and oct-7-yn-1-yl groups, which provide distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler carbamate derivatives.

Properties

IUPAC Name

benzyl N-oct-7-ynylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-10-13-17-16(18)19-14-15-11-8-7-9-12-15/h1,7-9,11-12H,3-6,10,13-14H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBRMVRSBYDXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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